molecular formula C13H21NO6 B8192021 Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate

Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate

Cat. No.: B8192021
M. Wt: 287.31 g/mol
InChI Key: RIGIUTCJAUSCIB-DTORHVGOSA-N
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Description

Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and two carboxymethyl groups attached to a pyrrolidine ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and carboxymethylating agents. One common method involves the use of tert-butyl chloroformate (TBC) and sodium hydroxide in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Ester derivatives and substituted pyrrolidines.

Scientific Research Applications

Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The carboxymethyl groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (trans)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate: Similar structure but different stereochemistry.

    Tert-butyl (cis)-3,4-bis(carboxymethyl)-2-pyrrolidinecarboxylate: Similar structure but different substitution pattern.

Uniqueness

Tert-butyl (cis)-3,4-bis(carboxymethyl)-1-pyrrolidinecarboxylate is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability and protection, while the carboxymethyl groups enhance its solubility and reactivity .

Properties

IUPAC Name

2-[(3S,4R)-4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIUTCJAUSCIB-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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